
5-Fluorooctane-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluorooctane-2,6-dione, also known as 5-Fluoro-2,6-dioxooctane, is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This chemical compound is a fluorinated diketone that has been synthesized using different methods.
Aplicaciones Científicas De Investigación
5-Fluorooctane-2,6-dione has been used in various scientific research applications. One of the most significant applications of this compound is in the field of organic synthesis. It has been used as a reagent in the synthesis of various organic compounds. Additionally, it has been used as a starting material in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Fluorooctane-2,6-dione is not well understood. However, it is believed that this compound acts as an electrophile and reacts with nucleophiles such as amines and alcohols. This reaction leads to the formation of a stable adduct.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-Fluorooctane-2,6-dione have not been extensively studied. However, it has been reported that this compound exhibits antitumor activity. It has also been shown to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-Fluorooctane-2,6-dione in lab experiments is its high purity and yield. Additionally, it is a relatively stable compound that can be stored for long periods of time. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the research on 5-Fluorooctane-2,6-dione. One potential direction is the development of new synthetic methods for this compound. Another direction is the investigation of its potential applications in the field of medicine, such as the development of new antitumor agents. Additionally, the biochemical and physiological effects of this compound could be further studied to gain a better understanding of its potential applications.
Métodos De Síntesis
The synthesis of 5-Fluorooctane-2,6-dione has been achieved using different methods. One of the most common methods involves the reaction of 5-fluoropentan-2-one with ethyl acetoacetate in the presence of sodium ethoxide. Another method involves the reaction of 5-fluoropentan-2-one with malonic acid in the presence of sodium ethoxide. These methods have been used to obtain 5-Fluorooctane-2,6-dione with high purity and yield.
Propiedades
Número CAS |
102283-30-7 |
|---|---|
Nombre del producto |
5-Fluorooctane-2,6-dione |
Fórmula molecular |
C8H13FO2 |
Peso molecular |
160.19 g/mol |
Nombre IUPAC |
5-fluorooctane-2,6-dione |
InChI |
InChI=1S/C8H13FO2/c1-3-8(11)7(9)5-4-6(2)10/h7H,3-5H2,1-2H3 |
Clave InChI |
PNDCDHWBMKMFSD-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(CCC(=O)C)F |
SMILES canónico |
CCC(=O)C(CCC(=O)C)F |
Sinónimos |
2,6-Octanedione, 5-fluoro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





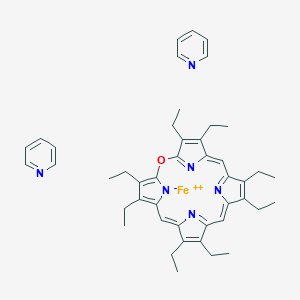

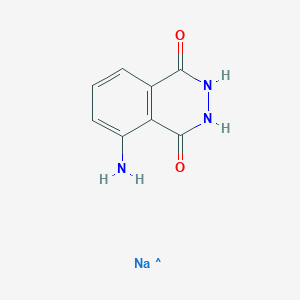


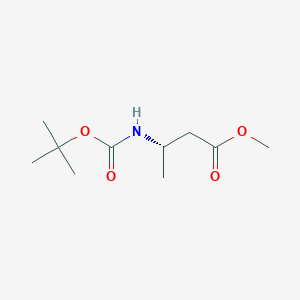


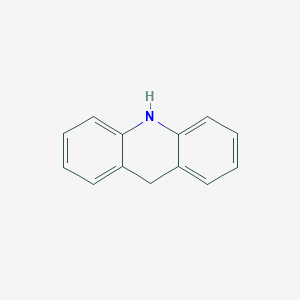

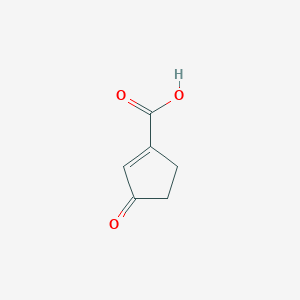
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B10570.png)